4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
5399-93-9 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-2-9-10-5(4)7-3-8-6/h2-3H,1H3,(H,7,8,9,10) |
Clave InChI |
HRYFDIMIODFAJD-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC2=C1C=NN2 |
SMILES canónico |
COC1=NC=NC2=C1C=NN2 |
Otros números CAS |
5399-93-9 |
Origen del producto |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
Targeted Synthesis of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Analogues
Site-Selective N-Alkylation Reactions on the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus possesses two potentially reactive nitrogen atoms in the pyrazole (B372694) ring, N1 and N2. The selective alkylation of one nitrogen over the other is a significant synthetic challenge that is crucial for defining the biological activity of the resulting derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and base employed. nih.govresearchgate.netacs.org
The choice of solvent has been demonstrated to be a controlling factor in directing the site of methylation on the this compound core. nih.gov Research has shown a dramatic reversal of regioselectivity when switching between non-polar and polar aprotic solvents.
Specifically, the methylation of this compound with iodomethane (B122720) in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) as a base yields starkly different outcomes based on the solvent. In tetrahydrofuran (B95107) (THF), the reaction selectively produces the N2-methylated product, 4-methoxy-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, with an N2/N1 ratio of 8:1. nih.govresearchgate.netacs.org Conversely, conducting the same reaction in dimethyl sulfoxide (B87167) (DMSO) reverses this preference, favoring the formation of the N1-methylated isomer, 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in a 4:1 ratio. nih.govresearchgate.netacs.org
This solvent-dependent reversal provides a powerful synthetic tool for accessing either the N1- or N2-alkylated isomers, which is often essential for exploring the structure-activity relationships of pyrazolo[3,4-d]pyrimidine-based inhibitors. nih.gov
The regioselectivity of N-alkylation is a function of a delicate interplay between the base, solvent polarity, and the substrate itself.
Base and Solvent System: The combination of a strong, non-nucleophilic base like NaHMDS with a low-polarity solvent such as THF is key to achieving high N2-selectivity. nih.govacs.org Other conditions have been explored for the N-alkylation of the broader pyrazolo[3,4-d]pyrimidine family. For instance, potassium carbonate (K2CO3) in DMSO is a common system used to achieve N1-alkylation on related 3-substituted pyrazoles. researchgate.netresearchgate.net Efficient N1-alkylation of 4-chloropyrazolo[3,4-d]pyrimidine has also been achieved using alcohols under Mitsunobu conditions. researchgate.net
The polarity of the solvent plays a critical role. Low-polarity solvents like THF favor the formation of tight ion pairs between the pyrazolide anion and the sodium cation, which influences the site of subsequent alkylation. nih.govacs.org In contrast, highly polar aprotic solvents like DMSO effectively solvate the cation, leading to a more "free" anion and a different reactivity profile. nih.govacs.org
Solvent Effect on N-Methylation of this compound
| Solvent | Base | Alkylation Site (Major Product) | Product Ratio (N1:N2) | Reference |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | NaHMDS | N2 | 1:8 | nih.govresearchgate.netacs.org |
| Dimethyl Sulfoxide (DMSO) | NaHMDS | N1 | 4:1 | nih.govresearchgate.netacs.org |
The observed solvent-controlled regioselectivity is rationalized by the nature of the ionic intermediates in solution. nih.govacs.org Spectroscopic data and DFT calculations suggest that the selectivity is governed by whether the reactive species is a close ion pair (CIP) or a solvent-separated ion pair (SIP). nih.gov
In a low-polarity solvent like THF, the sodium cation forms a close ion pair with the pyrazolide anion. nih.govacs.org X-ray crystal structures indicate that the sodium ion coordinates with both the N1 and N7 atoms of the pyrazolo[3,4-d]pyrimidine ring system. nih.govresearchgate.net This chelation effectively blocks the N1 position, leaving the N2 position as the more accessible site for electrophilic attack by iodomethane. This directed ion pairing is believed to be the primary reason for the high N2-selectivity observed in THF. nih.gov
In a highly polar solvent like DMSO, the sodium cation is strongly solvated by the solvent molecules. This leads to the formation of solvent-separated ion pairs, where the pyrazolide anion is more exposed and behaves as a "freer" ion. nih.govacs.org In this state, the alkylation site is determined more by the intrinsic electronic properties of the anion, where the N1 position is electronically favored, resulting in the N1-methylated product as the major isomer. nih.gov
Post-Synthetic Derivatization for Structure-Activity Relationship Studies
Once the core pyrazolo[3,4-d]pyrimidine scaffold is synthesized and selectively N-alkylated, further modifications are frequently introduced to conduct structure-activity relationship (SAR) studies. These studies are vital for optimizing a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold found in numerous kinase inhibitors, and its derivatization has led to the discovery of potent anticancer agents. mdpi.commdpi.com
Derivatization strategies often involve nucleophilic substitution or palladium-catalyzed coupling reactions at various positions on the ring system. For example, a chloro group at the C4 position can be displaced by various amines to generate libraries of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com Similarly, a chloro group at the C6-methyl position can be selectively substituted. mdpi.com
These modifications allow for the systematic exploration of how different functional groups at specific positions affect biological activity. For instance, a SAR study on pyrazolo[3,4-d]pyrimidines as RET kinase inhibitors led to the identification of compound 23c , a potent and selective inhibitor, by modifying substituents at the N1 and C3 positions. nih.gov Another study led to the discovery of potent EGFR inhibitors by synthesizing new derivatives with various substitutions, identifying compound 12b as a promising anticancer agent. nih.gov These investigations are essential for fine-tuning the molecule to achieve desired therapeutic profiles, such as enhanced activity against specific enzyme targets or improved selectivity to reduce off-target effects. nih.govnih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
While specific ¹H and ¹³C NMR data for 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine are not explicitly detailed in the available literature, studies on closely related compounds provide expected chemical shift regions. For instance, in various N-alkylated and substituted pyrazolo[3,4-d]pyrimidines, the pyrazole (B372694) and pyrimidine (B1678525) ring protons typically resonate in the aromatic region of the ¹H NMR spectrum, while the methoxy (B1213986) protons would be expected to appear as a singlet in the upfield region. researchgate.netsemanticscholar.org The carbon signals for the heterocyclic rings would be observed in the downfield region of the ¹³C NMR spectrum, with the methoxy carbon appearing at a characteristic chemical shift. researchgate.netsemanticscholar.org
Table 1: Anticipated NMR Data for this compound (Hypothetical) (Note: The following table is a hypothetical representation based on data from related compounds and does not represent experimentally verified data for the title compound.)
| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 8.0 - 8.5 | - |
| H6 | 8.5 - 9.0 | - |
| OCH₃ | 3.9 - 4.2 | 53 - 56 |
| C3 | - | 130 - 135 |
| C3a | - | 100 - 105 |
| C4 | - | 160 - 165 |
| C6 | - | 150 - 155 |
X-Ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing. For complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines, X-ray diffraction can unambiguously establish the regiochemistry of substitution and the conformation of the molecule. acs.org
A search of the available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. However, crystal structures of derivatives have been reported, revealing the planar nature of the fused ring system and providing insights into intermolecular interactions. acs.org
Spectroscopic Techniques for Functional Group Identification (e.g., IR, Mass Spectrometry)
Infrared (IR) spectroscopy and mass spectrometry (MS) are essential tools for identifying functional groups and determining the molecular weight of a compound.
IR spectroscopy of pyrazolo[3,4-d]pyrimidine derivatives typically shows characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the aromatic rings. The presence of a methoxy group would be indicated by C-O stretching bands. researchgate.net For instance, the IR spectrum of a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, showed characteristic NH₂ and NH stretching bands. rsc.org
Mass spectrometry provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula. While specific mass spectrometry data for this compound was not found, it is a standard characterization technique for its derivatives. semanticscholar.org
Table 2: Anticipated Spectroscopic Data for this compound (Hypothetical) (Note: The following table is a hypothetical representation based on general spectroscopic principles and data from related compounds.)
| Technique | Anticipated Features |
|---|---|
| IR (cm⁻¹) | ~3100 (aromatic C-H stretch), ~1600-1450 (C=C, C=N stretches), ~1250 (C-O stretch) |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on X-ray diffraction data. This analysis, along with the associated 2D fingerprint plots, provides valuable information about the nature and contribution of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the crystal packing. nih.gov
As no crystallographic data for this compound has been reported, a Hirshfeld surface analysis has not been performed for this specific compound. Such analyses have been conducted on other pyrazolo[3,4-d]pyrimidine derivatives, revealing the importance of various intermolecular contacts in their solid-state structures. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to the study of pyrazolo[3,4-d]pyrimidine derivatives to elucidate their geometric, electronic, and reactivity properties. researchgate.netnih.govresearchgate.net
Geometric Optimization and Conformational Analysis
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p) or 6-31G**, are employed to model their geometrical parameters accurately. nih.govresearchgate.netmdpi.com
Studies on various substituted pyrazolo[3,4-d]pyrimidines have shown that the pyrazolopyrimidine core is generally planar or nearly planar. For instance, in 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the pyrazolopyrimidine unit is slightly non-planar, with a small dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings. mdpi.commedchemexpress.com The planarity of the core can be influenced by the nature and size of the substituents.
Conformational analysis of flexible substituents on the pyrazolo[3,4-d]pyrimidine scaffold is also a key aspect of these studies. For example, in a bioactive pyrazolo[3,4-d]pyrimidine derivative, two conformational polymorphs were identified, with differences in the orientation of a phenylamino (B1219803) substituent. mdpi.com These conformational differences were attributed to the demands of molecular packing in the crystal lattice. mdpi.com Such analyses are crucial for understanding how these molecules might adopt specific conformations when interacting with biological targets.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Gap)
The electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity and spectroscopic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govschrodinger.com
DFT calculations have been used to determine the HOMO and LUMO energies of various pyrazolo[3,4-d]pyrimidine derivatives. These calculations reveal that charge transfer can occur within the molecule, and the HOMO-LUMO energy gap provides insights into the molecule's potential as an electron donor or acceptor. researchgate.netnih.gov For example, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap was calculated, suggesting that the molecule is chemically reactive. nih.gov
The table below summarizes the HOMO-LUMO energies and energy gaps for some representative pyrazolo[3,4-d]pyrimidine derivatives from the literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |
|---|---|---|---|---|---|
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small gap indicates reactivity | B3LYP/6-31G | nih.gov |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - | - | - | B3LYP/6-31G | researchgate.net |
Charge Distribution and Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For several pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis has been performed to identify the reactive regions. nih.govnih.gov For instance, in 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the MEP map shows negative potential around the nitrogen atoms of the pyrimidine ring, indicating these are likely sites for hydrogen bond donation. nih.gov Similarly, studies on other derivatives have used MEP to understand intermolecular interactions and the potential for hydrogen bonding. rsc.org
| Compound | Dipole Moment (Debye) | Computational Method | Source |
|---|---|---|---|
| 4-aminopyrazolo[3,4-d]pyrimidine (tautomers) | Varies with tautomer | B3LYP/6-31G | researchgate.net |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - | B3LYP/6-31G | researchgate.net |
Chemical Hardness, Chemical Potential, and Global Nucleophilicity
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global nucleophilicity (N) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. Chemical hardness is a measure of the resistance to charge transfer, while the chemical potential indicates the escaping tendency of electrons from a system in equilibrium. Global nucleophilicity is a measure of the molecule's ability to donate electrons.
Although specific data for 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is not available, these parameters are often calculated in theoretical studies of related heterocyclic compounds to compare the reactivity of different derivatives. irjweb.com
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to its protein target and to estimate the binding affinity.
The pyrazolo[3,4-d]pyrimidine scaffold is a common core in many biologically active compounds, and numerous molecular docking studies have been performed on its derivatives to understand their interactions with various protein targets. nih.govnih.govmdpi.comnih.govekb.egrsc.orgnih.gov These studies are crucial for the rational design of new and more potent inhibitors.
For example, various pyrazolo[3,4-d]pyrimidine derivatives have been docked into the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org These studies have revealed key hydrogen bonding interactions and hydrophobic contacts that are essential for the inhibitory activity of these compounds. The pyrazolo[3,4-d]pyrimidine core often mimics the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase domain. nih.gov
The following table summarizes some of the molecular docking studies performed on pyrazolo[3,4-d]pyrimidine derivatives, highlighting the protein targets and key findings.
| Pyrazolo[3,4-d]pyrimidine Derivative | Protein Target | Key Findings | Source |
|---|---|---|---|
| Various substituted derivatives | Epidermal Growth Factor Receptor (EGFR) | The pyrazolo[3,4-d]pyrimidine core acts as a hinge binder, forming hydrogen bonds with key residues in the ATP binding site. | nih.govnih.gov |
| Various substituted derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Docking simulations confirmed a good fit into the CDK2 active site, with essential hydrogen bonding to Leu83. | rsc.org |
| Various substituted derivatives | FMS-like tyrosine kinase 3 (FLT3) | Docking and molecular dynamics studies predicted the binding mode of new derivatives in the FLT3 binding domain. | nih.gov |
| 4-acylaminopyrazolo[3,4-d]pyrimidines | Sigma-1 Receptor (σ1R) | SAR and docking studies helped in understanding the requirements for high affinity and selectivity. | nih.gov |
| Various substituted derivatives | TRAP1 Kinase | Molecular docking identified key interactions with amino acid residues like ASP 594, CYS 532, PHE 583, and SER 536. | mdpi.com |
Prediction of Binding Modes and Affinities
Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, docking studies have been instrumental in elucidating their binding modes within the ATP-binding pockets of various protein kinases, which are frequent targets in cancer therapy. nih.gov
Studies on different series of pyrazolo[3,4-d]pyrimidine derivatives have consistently shown that the core heterocyclic ring system occupies the adenine binding region of kinases like Epidermal Growth Factor Receptor (EGFR), Src, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govrsc.org The docking simulations predict how different substituents on the core scaffold influence the binding affinity. For example, in a study of derivatives targeting the TRAP1 kinase, potent analogs achieved high docking scores, indicating strong and favorable binding within the receptor's active site. mdpi.com Similarly, docking studies against CDK2 confirmed a good fit for promising compounds within the enzyme's active site. rsc.orgrsc.org
Table 1: Predicted Binding Affinities of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinase Targets
| Compound Series / Derivative | Target Kinase | Docking Score (kcal/mol) | Study Focus |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Analog 42 | TRAP1 | -11.265 | Identification of potent TRAP1 inhibitors. mdpi.com |
| Pyrazolo[3,4-d]pyrimidine Analog 46 | TRAP1 | -10.532 | Elucidation of structure-activity relationships. mdpi.com |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | EGFR (mutant T790M) | - | Prediction of binding mode for anticancer activity. nih.gov |
Note: Specific docking scores are not always reported as absolute values but are used comparatively within studies.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Computational studies have been vital in identifying the specific amino acid residues that form these critical contacts with the pyrazolo[3,4-d]pyrimidine scaffold.
A recurring finding is the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core and the "hinge region" of the kinase domain. nih.gov This interaction mimics the binding of the adenine base of ATP. For instance:
In EGFR , derivatives form hydrogen bonds with the backbone of Met793 in the hinge region. nih.govnih.gov
In CDK2 , a crucial hydrogen bond is consistently observed with the backbone of Leu83. rsc.orgrsc.org
In TRAP1 , significant interactions were noted with residues such as ASP 594 and SER 536. mdpi.com
Beyond hydrogen bonding, hydrophobic interactions also play a crucial role in stabilizing the complex and contributing to binding affinity. Different substituted groups attached to the pyrazolo[3,4-d]pyrimidine core are designed to fit into specific hydrophobic pockets within the ATP-binding site. nih.govnih.gov
Table 2: Key Interacting Residues for Pyrazolo[3,4-d]pyrimidine Derivatives in Different Kinase Active Sites
| Target Kinase | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| EGFR | Met793, Thr790, Thr854 | Hydrogen Bonding nih.gov |
| CDK2 | Leu83 | Hydrogen Bonding rsc.orgrsc.org |
| TRAP1 | ASP 594, CYS 532, PHE 583, SER 536 | Hydrogen Bonding, Hydrophobic Contacts mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to guide the design of more potent inhibitors. rsc.org
These models provide contour maps that visualize the regions where certain steric or electrostatic properties of the molecule could be modified to enhance or diminish its activity. A study on derivatives targeting TgCDPK1 and Src kinases developed robust CoMFA models with high predictive power, as indicated by their statistical parameters (q² > 0.5, R² > 0.9). rsc.org Another 3D-QSAR study on TRAP1 inhibitors also yielded a statistically significant model (R² = 0.96, Q² = 0.57), which was used to guide the optimization of novel ligands. mdpi.com
Correlation of Quantum Descriptors with Biological Activity
QSAR models rely on molecular descriptors, which are numerical values that characterize the properties of a molecule. Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to compute these descriptors. researchgate.net The goal is to find a correlation between these descriptors and the observed biological activity.
For pyrazolo[3,4-d]pyrimidine derivatives, QSAR studies have shown that specific electronic properties can influence their inhibitory potency. For example, a 3D-QSAR analysis suggested that substituting an electron-withdrawing group on a phenyl ring attached to the core scaffold could lead to an increase in anticancer activity. mdpi.com Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also used to understand charge transfer within the molecule, which can be crucial for its interactions with biological targets. researchgate.net
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET, Boiled Egg Chart)
A promising drug candidate must not only have high potency but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. researchgate.netresearchgate.net
Studies on pyrazolo[3,4-d]pyrimidine derivatives frequently include ADMET predictions. nih.govmdpi.commdpi.com These analyses assess parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for plasma protein binding. While the pyrazolo[3,4-d]pyrimidine class is often characterized by suboptimal aqueous solubility, computational tools help in designing derivatives with improved profiles. mdpi.com
The "Boiled-Egg Chart" is a popular graphical method that plots the predicted lipophilicity (WLOGP) against the polarity (TPSA) of compounds. researchgate.netrsc.org This chart provides a simple visual assessment of a compound's likely gastrointestinal absorption and brain penetration. For several series of pyrazolo[3,4-d]pyrimidine derivatives, this analysis predicted good oral bioavailability. rsc.org
Table 3: Representative In Silico ADMET Predictions for Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Series | Predicted Property | Result/Value | Significance |
|---|---|---|---|
| Novel EGFR Inhibitors | Human Intestinal Absorption | Good to Moderate | Indicates potential for oral administration. nih.gov |
| Novel EGFR Inhibitors | Blood-Brain Barrier | Low to Very Low Penetration | Suggests lower potential for CNS side effects. nih.gov |
| Novel CDK2 Inhibitors | BOILED-Egg Analysis | High GI Absorption | Predicts good oral bioavailability. rsc.org |
| Novel CDK2 Inhibitors | BOILED-Egg Analysis | No BBB Permeation | Predicts low CNS penetration. rsc.org |
Biological Activities and Mechanistic Investigations at the Molecular and Cellular Level
Enzyme and Kinase Inhibition Studies
Derivatives of the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine core have demonstrated a broad spectrum of inhibitory activities against various kinases and enzymes that are crucial for cellular function and are often dysregulated in diseases like cancer.
The pyrazolo[3,4-d]pyrimidine framework is a well-established scaffold for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against several members of the CDK family, including CDK1 and CDK2. nih.govnih.gov
Research has led to the synthesis of novel pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e] nih.govnih.govbioworld.comtriazolo[1,5-c]pyrimidine derivatives designed as CDK2 inhibitors. nih.govrsc.org In one study, compounds 13 , 14 , and 15 emerged as the most potent inhibitors of CDK2/cyclin A2, with IC₅₀ values of 0.081, 0.057, and 0.119 µM, respectively. rsc.org These compounds demonstrated significant antiproliferative effects against various cancer cell lines. rsc.org Specifically, compound 14 was found to induce cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma cells. nih.govrsc.org Further investigations into N⁵-substituted-pyrazolo[3,4-d]pyrimidinone derivatives identified compounds 4a and 4b as potent CDK2 inhibitors, with compound 4a (IC₅₀ = 0.21 µM) showing slightly better activity than the reference compound roscovitine. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 µM | rsc.org |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 µM | rsc.org |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 µM | rsc.org |
| Compound 4a | CDK2 | 0.21 µM | nih.gov |
| Roscovitine (Reference) | CDK2 | 0.25 µM | nih.gov |
| Compound 9a | CDK2 | 1.630 ± 0.009 µM | mdpi.com |
| Compound 14g | CDK2 | 0.460 ± 0.024 µM | mdpi.com |
| Compound 9a | CDK9 | 0.262 ± 0.013 µM | mdpi.com |
| Compound 14g | CDK9 | 0.801 ± 0.041 µM | mdpi.com |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a critical role in the development and progression of many cancers. nih.govbohrium.com The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to design potent inhibitors of both wild-type (EGFRWT) and mutant forms of EGFR, such as the drug-resistant T790M mutant. nih.govnih.govtandfonline.com
A study focused on designing new 1H-pyrazolo[3,4-d]pyrimidine derivatives led to the identification of compound 12b as a highly potent inhibitor. nih.govtandfonline.com This compound exhibited strong inhibitory activity against both EGFRWT (IC₅₀ = 0.016 µM) and the resistant EGFRT790M mutant (IC₅₀ = 0.236 µM). nih.govnih.govtandfonline.com Its potency against the mutant was notably superior to the reference drug erlotinib (B232) (IC₅₀ = 0.563 µM). tandfonline.com Cellular studies revealed that compound 12b induces apoptosis and causes cell cycle arrest at the S and G2/M phases. nih.govnih.gov The design of these inhibitors often involves structural modifications at multiple positions of the pyrazolo[3,4-d]pyrimidine core to optimize binding to the ATP pocket of the kinase. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 12b | EGFRWT | 0.016 µM | nih.govnih.govtandfonline.com |
| Compound 12b | EGFRT790M | 0.236 µM | nih.govnih.govtandfonline.com |
| Erlotinib (Reference) | EGFRWT | 0.006 µM | tandfonline.com |
| Erlotinib (Reference) | EGFRT790M | 0.563 µM | tandfonline.com |
Src, a non-receptor tyrosine kinase, is a proto-oncogene that is frequently hyperactivated in various cancers, where it plays a key role in promoting cell proliferation, survival, and metastasis. nih.govacs.orgmdpi.com Consequently, Src kinase is a significant target for cancer therapy. acs.org A number of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Src kinase. nih.govacs.org
In studies on medulloblastoma, a common malignant brain tumor in children, novel pyrazolo[3,4-d]pyrimidine derivatives such as S7 , S29 , and SI163 were shown to effectively reduce cancer cell growth by inhibiting Src phosphorylation. nih.govnih.gov These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis. nih.govnih.gov Another research effort focused on lead optimization of a pyrazolo[3,4-d]pyrimidine library resulted in the identification of compound SI-388 as a potent Src inhibitor, which also demonstrated the ability to hamper glioblastoma cell viability and enhance sensitivity to radiation. bioworld.commdpi.com Furthermore, a series of derivatives were synthesized and evaluated for Src kinase inhibitory activity, with compounds 6e and 10c showing IC₅₀ values of 5.6 and 5.1 µM, respectively. chapman.edu In the same study, hydroxamate derivative 15a was identified as a selective, metal-mediated inhibitor of human C-terminal Src kinase (Csk) with an IC₅₀ of 2.0 µM. chapman.edu
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀/Kᵢ) | Selectivity | Reference |
|---|---|---|---|---|
| SI-388 (2a) | Src | Kᵢ = 0.423 µM | Dual Src/Abl inhibitor | mdpi.com |
| Compound 6e | Src | IC₅₀ = 5.6 µM | - | chapman.edu |
| Compound 10c | Src | IC₅₀ = 5.1 µM | - | chapman.edu |
| Compound 15a | Human Csk | IC₅₀ = 2.0 µM | 56-fold selective over Src | chapman.edu |
FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two other important receptor tyrosine kinases implicated in cancer. acs.orgnih.gov FLT3 mutations are common in acute myeloid leukemia (AML), while VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. acs.orgnih.gov The pyrazolo[3,4-d]pyrimidine scaffold has served as a basis for developing multi-kinase inhibitors that potently target both FLT3 and VEGFR2. acs.orgnih.gov
Through structural optimization of a hit compound, researchers developed derivative 33 , which demonstrated potent dual inhibition of FLT3 (IC₅₀ = 0.039 µM) and VEGFR2 (IC₅₀ = 0.012 µM). acs.org This compound also showed considerable activity against other kinases like c-RAF and PDGFRα. acs.org In vivo studies with this compound in a mouse xenograft model of AML resulted in complete tumor regression. acs.orgnih.gov Other research has also focused on developing pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. rsc.orgnih.gov For instance, compound 12b from a different series showed potent VEGFR-2 inhibition with an IC₅₀ of 0.063 µM and displayed significant anti-angiogenic activity by disrupting wound healing patterns in human umbilical vein endothelial cells (HUVECs). rsc.org Another compound, II-1 , was also identified as an effective VEGFR-2 inhibitor that significantly reduced the phosphorylation of the receptor in liver cancer cells. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 33 | FLT3 | 0.039 µM | acs.org |
| Compound 33 | VEGFR2 | 0.012 µM | acs.org |
| Compound 12b | VEGFR-2 | 0.063 ± 0.003 µM | rsc.org |
| Sunitinib (Reference) | VEGFR-2 | 0.035 ± 0.012 µM | rsc.org |
| Compound II-1 | HepG2 cells (cellular activity) | 5.90 ± 0.05 µM | nih.gov |
| Sorafenib (Reference) | HepG2 cells (cellular activity) | 9.05 ± 0.54 µM | nih.gov |
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of other kinases involved in cellular signaling. While extensive data for mTOR and JAK kinase inhibition by this compound itself is limited in the provided context, the broader class of pyrazolo[3,4-d]pyrimidines has been noted for its potential to inhibit enzymes like 5-lipoxygenase (5-LOX), in addition to CDKs. nih.govnih.gov The structural optimization of compound 33 , a potent FLT3 and VEGFR2 inhibitor, also revealed significant inhibitory activity against several other kinases, including c-RAF (IC₅₀ = 0.072 µM), PDGFRα (IC₅₀ = 0.223 µM), PDGFRβ (IC₅₀ = 0.408 µM), and c-Kit (IC₅₀ = 0.507 µM), highlighting the multi-targeted nature of some derivatives within this class. acs.org
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their ability to interact with other crucial cellular targets. Recent research has explored their potential as DNA topoisomerase inhibitors. nih.gov DNA topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription, making them established targets for anticancer drugs. nih.gov
A study involving four newly synthesized pyrazolo[3,4-d]pyrimidine derivatives (P1 –P4 ) demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov Molecular docking simulations suggested that this activity could be attributed to the inhibition of DNA topoisomerase. The modeling indicated that the compounds bind favorably within the enzyme's active site, establishing multiple intermolecular interactions, including conventional hydrogen bonds and various π-stacking interactions. nih.gov This suggests that the anticancer effects of certain pyrazolo[3,4-d]pyrimidine derivatives may be mediated through the disruption of DNA replication and repair mechanisms by targeting DNA topoisomerase. nih.gov
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Dual Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are pivotal enzymes in the folate metabolic pathway, essential for the synthesis of nucleic acids required for cell proliferation. nih.govnih.gov DHFR facilitates the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), while TS catalyzes the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The simultaneous inhibition of both DHFR and TS presents a compelling strategy in cancer chemotherapy, as it can lead to a deficiency in both THF and dTMP, thereby interfering with DNA and RNA synthesis and ultimately triggering apoptosis. nih.govnih.gov
A novel series of pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs has been specifically designed and synthesized to function as dual inhibitors of these enzymes. nih.govresearchgate.net One particularly potent compound from this series, designated 6i , demonstrated significant inhibitory activity against both human DHFR and TS. nih.gov The inhibitory concentration (IC₅₀) values for compound 6i were determined to be 2.41 µM for DHFR and 8.88 µM for TS. nih.gov This dual inhibitory action is considered a primary mechanism for its observed anticancer effects. nih.govresearchgate.net The structural design of these compounds often involves the isosteric replacement of the pteridine (B1203161) nucleus found in classical antifolates like methotrexate (B535133) with the pyrazolo[3,4-d]pyrimidine scaffold, while retaining key features like the 4-aminobenzoyl spacer and an amino acid conjugate. nih.gov This approach aims to create potent antifolate agents with enhanced efficacy. nih.govnih.gov
Table 1: DHFR and TS Inhibition by Pyrazolo[3,4-d]pyrimidine Analog 6i
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| 6i | hDHFR | 2.41 | Methotrexate (MTX) | 0.11 |
| 6i | hTS | 8.88 | 5-Fluorouracil (5-FU) | 3.60 |
Data sourced from reference nih.gov.
In Vitro Antiproliferative and Cytotoxic Activities
The efficacy of this compound derivatives has been extensively documented through in vitro studies, demonstrating their ability to inhibit the growth and induce the death of cancer cells across a wide spectrum of malignancies.
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated broad-spectrum antiproliferative activity. One notable analog, compound 12b , showed potent effects against A549 (non-small cell lung cancer) and HCT-116 (colon carcinoma) cell lines, with IC₅₀ values of 8.21 µM and 19.56 µM, respectively. nih.gov Another derivative, PPD-1 , also exhibited remarkable cytotoxicity against multiple cancer cell lines, including A549, HCT-116, and HepG2 (liver carcinoma), with its highest potency observed against the A549 cell line. nih.gov
The National Cancer Institute's (NCI) 60-cell line panel, a standard for anticancer drug screening, has been used to evaluate the activity of these compounds. nih.govrevvity.com A pyrazolo[3,4-d]pyrimidine-based glutamate analog, 6i , was tested against the NCI panel and showed potent antiproliferative activity across cell lines from non-small cell lung cancer, CNS cancer, ovarian cancer, prostate cancer, colon cancer, melanoma, breast cancer, and renal cancer. nih.govresearchgate.net Similarly, compound 9 , a pyrazolo[4,3-d]pyrimidine, exhibited excellent potency with low to sub-nanomolar GI₅₀ values (≤10 nM) against the majority of tumor cell lines in the NCI panel. nih.gov
Further studies have confirmed the cytotoxicity of various analogs against a range of cell lines including MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and OVCAR-3 (ovarian adenocarcinoma). ekb.egnih.govnih.govrsc.org For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been tested against HepG-2 and MCF-7 cell lines. ekb.eg The cytotoxic activity of furanaphthoquinones linked to 1,2,3-triazoles was assessed in Caco-2 (colorectal adenocarcinoma) cells. nih.gov
Table 2: In Vitro Cytotoxicity (IC₅₀/GI₅₀) of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) |
|---|---|---|---|
| 12b | A549 | Non-Small Cell Lung Cancer | 8.21 |
| HCT-116 | Colon Carcinoma | 19.56 | |
| PPD-1 | A549 | Non-Small Cell Lung Cancer | Most Active |
| HCT-116 | Colon Carcinoma | Active | |
| HepG2 | Liver Carcinoma | Active | |
| Compound 9 | NCI-60 Panel | Various | ≤0.01 (GI₅₀) |
| 6i | NCI-59 Panel | Various | Active |
Data sourced from references nih.govresearchgate.netnih.govnih.govnih.gov.
A critical aspect of a potential anticancer agent is its selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess a favorable selectivity profile.
The pyrazolo[3,4-d]pyrimidine-based analog 6i was found to have higher selectivity for cancer cells over normal cells. nih.govresearchgate.net Another derivative, PPD-1 , was tested against the normal human embryonic lung fibroblast cell line WI-38 and the normal human skin melanocyte cell line HFB4, yielding a favorable therapeutic ratio, indicating greater toxicity towards cancer cells. nih.gov Similarly, new pyrazolo[3,4-d]pyrimidine derivative Src inhibitors showed significantly lower cytotoxicity in primary human osteoblasts compared to their potent effects on human osteosarcoma cell lines. researchgate.net This suggests a degree of selective action that is highly desirable for chemotherapeutic agents.
Cellular Mechanism of Antiproliferative Action
The antiproliferative effects of this compound derivatives are mediated by their profound impact on fundamental cellular processes, including cell cycle regulation and the induction of programmed cell death (apoptosis).
Disruption of the normal cell cycle is a hallmark of many effective anticancer drugs. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.
Several studies have reported that these compounds can halt cells in the G2/M phase of the cell cycle. nih.govnih.gov For example, treatment of medulloblastoma cells with novel pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors caused a significant cell cycle arrest in the G2/M phase. nih.govnih.gov This arrest is often linked to the modulation of key regulatory proteins like cdc2 and CDC25C. nih.gov Similarly, the derivative PPD-1 was found to induce G2/M arrest in A549 lung cancer cells. nih.gov
In addition to G2/M arrest, some derivatives cause an accumulation of cells in the S-phase. The potent analog 6i was shown to significantly increase the accumulation of S-phase cells in cancer cell cycle distribution analysis. nih.govresearchgate.net Another compound, 7f , a pyrazolo[3,4-d]pyrimidine bearing an amino acid conjugate, also arrested MCF-7 breast cancer cells in the S-phase. nih.gov This disruption of DNA synthesis and mitotic phases effectively inhibits the proliferation of malignant cells.
Inducing apoptosis is a primary goal of cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis through the modulation of key regulatory proteins. A crucial element in the intrinsic apoptosis pathway is the balance between pro-apoptotic proteins, such as BAX, and anti-apoptotic proteins, like Bcl-2. An increase in the BAX/Bcl-2 ratio is a strong indicator of apoptosis induction.
Treatment with pyrazolo[3,4-d]pyrimidine derivatives has been shown to significantly alter this ratio in favor of apoptosis. For instance, compound 12b produced an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov The derivative PPD-1 was also found to disrupt the Bcl-2/BAX balance in lung cancer cells, inhibiting the expression of the anti-apoptotic bcl-2 gene while promoting the expression of the pro-apoptotic bax gene. nih.gov Further research has confirmed that exposure to these compounds leads to the modulation of Bax and Bcl-2 proteins, ultimately triggering apoptosis. nih.govnih.gov One study demonstrated that compound 7f induced apoptosis in MCF-7 cells by diminishing the expression of the anti-apoptotic Bcl-2 protein and increasing the expression of pro-apoptotic proteins like Bax and caspases. nih.gov
Antimicrobial Activities (In Vitro Investigations)
The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its potential to combat microbial infections. nih.gov The dual functionality of some of these compounds as both anticancer and antimicrobial agents is particularly advantageous, especially for cancer patients who are more susceptible to bacterial infections. nih.gov
Several studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. In one study, a library of these compounds, originally developed as kinase inhibitors, was screened for antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results indicated that all the tested compounds exhibited significant, dose-dependent bacteriostatic activity against both strains. nih.gov
Another study reported the synthesis of a novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial activity. researchgate.net Some of these compounds showed moderate to excellent activity against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.net Notably, compound 7 , which contains an oxadiazole-2-thiol moiety, displayed superior antimicrobial activity compared to the standard antibiotics ampicillin (B1664943) and gentamicin, suggesting its potential as a lead compound for further development. researchgate.net
The table below presents the antibacterial activity of selected pyrazolo[3,4-d]pyrimidine derivatives.
| Compound | Bacterial Strain | Activity | Reference |
| 3 | S. aureus | Almost complete inhibition at 200 µg/mL | nih.gov |
| 7 | S. pneumoniae | Moderate to outstanding | researchgate.net |
| 7 | B. subtilis | Moderate to outstanding | researchgate.net |
| 7 | P. aeruginosa | Moderate to outstanding | researchgate.net |
| 7 | E. coli | Moderate to outstanding | researchgate.net |
The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. The same study that investigated the antibacterial activity of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines also tested their efficacy against fungal strains. researchgate.net Several of the synthesized compounds demonstrated moderate to outstanding activity against Aspergillus fumigatus and Candida albicans. researchgate.net Another study also reported the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with potential antimicrobial activity against selected fungi. researchgate.net
The antifungal activity of representative compounds is summarized below.
| Compound | Fungal Strain | Activity | Reference |
| 7 | A. fumigatus | Moderate to outstanding | researchgate.net |
| 7 | C. albicans | Moderate to outstanding | researchgate.net |
| 4g, 4b, 4h, 4d, 6a, 8 | A. fumigatus | Moderate to outstanding | researchgate.net |
| 4g, 4b, 4h, 4d, 6a, 8 | C. albicans | Moderate to outstanding | researchgate.net |
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant health concern in many parts of the world. nih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antiamoebic activity against the HM1:IMSS strain of E. histolytica. nih.govresearchgate.net In a notable study, a series of pyrazolo[3,4-d]pyrimidine-6-one derivatives were prepared, and some of these compounds exhibited significantly better antiamoebic activity than the standard drug metronidazole. nih.gov Specifically, compounds 2b , 2i , and 2j displayed IC50 values of 0.37 µM, 0.04 µM, and 0.06 µM, respectively, compared to an IC50 of 1.33 µM for metronidazole. nih.gov In silico studies have also suggested that these compounds may act by inhibiting O-acetyl-L-serine sulfhydrylase, a crucial enzyme for the parasite's growth. nih.govresearchgate.net
The antiamoebic activity of these promising compounds is detailed in the following table.
| Compound | Parasite Strain | Activity (IC50 in µM) | Reference |
| 2b | E. histolytica HM1:IMSS | 0.37 | nih.gov |
| 2i | E. histolytica HM1:IMSS | 0.04 | nih.gov |
| 2j | E. histolytica HM1:IMSS | 0.06 | nih.gov |
| Metronidazole (Standard) | E. histolytica HM1:IMSS | 1.33 | nih.gov |
Antiviral Activities
The pyrazolo[3,4-d]pyrimidine scaffold was initially investigated as an analogue of adenosine (B11128) nucleosides for potential use in viral therapy. ekb.eg Research has shown that certain derivatives possess broad-spectrum antiviral activity. A notable example is the nucleoside analog N10169 (4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide), which was found to be highly active against a range of DNA and RNA viruses, including adenoviruses, vaccinia viruses, influenza B virus, paramyxoviruses, picornaviruses, and reoviruses. nih.gov The 50% inhibition of virus-induced cytopathology for this compound was observed at concentrations between 1 to 10 µM. nih.gov The mechanism of action is believed to involve the phosphorylation of N10169 by adenosine kinase to its active form, which then potently inhibits cellular orotidylate decarboxylase. nih.gov
More recently, pyrazolo[3,4-d]pyrimidine derivatives containing a Schiff base moiety were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). researchgate.net Compounds 5y and 5aa from this series showed excellent inactivating activity against TMV, with EC50 values of 70.3 and 53.65 µg/mL, respectively, which were superior to the activity of the commercial antiviral drug ribavirin. researchgate.net
The antiviral activities of selected pyrazolo[3,4-d]pyrimidine derivatives are presented below.
| Compound | Virus | Activity | Reference |
| N10169 | Adenovirus, Vaccinia virus, Influenza B virus, Paramyxovirus, Picornavirus, Reovirus | 50% inhibition at 1-10 µM | nih.gov |
| 5y | Tobacco Mosaic Virus (TMV) | EC50 = 70.3 µg/mL | researchgate.net |
| 5aa | Tobacco Mosaic Virus (TMV) | EC50 = 53.65 µg/mL | researchgate.net |
| Ribavirin (Standard) | Tobacco Mosaic Virus (TMV) | EC50 = 150.45 µg/mL | researchgate.net |
Structure Activity Relationship Sar and Pharmacophore Development
The biological activity of compounds derived from the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold is profoundly influenced by the nature and position of various substituents. ekb.eg Systematic modifications have allowed researchers to dissect the specific contributions of different parts of the molecule, leading to the development of potent and selective inhibitors for a range of biological targets.
Impact of Substituent Variation on Biological Activity
Modifications at the core positions of the pyrazolo[3,4-d]pyrimidine ring system are critical for modulating potency, selectivity, and pharmacokinetic properties.
The strategic placement of functional groups on the pyrazolo[3,4-d]pyrimidine nucleus is a key aspect of optimizing biological activity. The activity of these derivatives is highly sensitive to the substituents at the C4 position, often an aromatic ring. ekb.eg For instance, the substitution pattern on a C4-aryl moiety has been shown to be important for cyclin-dependent kinase 2 (CDK2) inhibition. nih.gov
Alkylation at the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) is also a critical factor. The alkylation of this compound is highly selective and dependent on solvent conditions. researchgate.net Using iodomethane (B122720) and sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) (THF) preferentially yields the N2-methylated product, whereas conducting the reaction in dimethyl sulfoxide (B87167) (DMSO) reverses this selectivity, favoring the N1-methylated product. researchgate.netacs.org This solvent-dependent selectivity is attributed to the formation of different ionic reactive complexes. researchgate.netsmolecule.com In phase-transfer-catalyzed reactions, this scaffold can be alkylated exclusively at the N1 and N2 positions. nih.gov
Further modifications have explored the C3 and N5 positions. In the design of antifolate agents, the pyrazolo[3,4-d]pyrimidine core has been varied at the N1 and C3 positions and bridged at N5 with an acetamide (B32628) linker. tandfonline.comnih.gov Molecular docking studies of these analogues revealed that N1-p-bromophenyl and C3-methyl groups engage in significant hydrophobic interactions. tandfonline.comresearchgate.net At the C6 position, the introduction of a thiophenethyl group was found to be essential for anticancer potency in one study, while another identified an electron-withdrawing trifluoromethyl (CF3) group as a vital element for growth-inhibitory activity. nih.govnih.gov
| Position | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C4 | Aromatic ring substituents | Strongly influences overall activity; pattern affects CDK2 inhibition. | nih.govekb.eg |
| N1/N2 | Alkylation (e.g., methylation) | Regioselectivity is solvent-dependent (THF vs. DMSO), affecting compound properties. | researchgate.netacs.org |
| N1 | p-Bromophenyl group | Participates in substantial hydrophobic interactions in antifolate analogues. | tandfonline.comresearchgate.net |
| C3 | Methyl group | Contributes to hydrophobic interactions in certain antifolate designs. | tandfonline.comresearchgate.net |
| N5 | Acetamide linker bridge | Used to connect to other pharmacophoric elements like a glutamate (B1630785) tail. | tandfonline.comnih.gov |
| C6 | Thiophenethyl group | Found to be essential for anticancer potency in a series of kinase inhibitors. | nih.gov |
| C6 | Trifluoromethyl (CF3) group | Identified as a vital element for growth-inhibitory activity. | nih.gov |
Role of Linker Moieties and Aromatic/Aliphatic Substituents
The terminal aromatic and aliphatic substituents are typically designed to occupy specific hydrophobic pockets within the target enzyme's active site. ekb.eg For many kinase inhibitors based on this scaffold, a phenyl ring is utilized as a hydrophobic moiety to occupy what is often termed hydrophobic region I of the ATP-binding site. rsc.orgnih.gov Other moieties, such as substituted phenyl rings, tricyclic systems, or various aliphatic groups, are used to occupy a second hydrophobic region (hydrophobic region II), further enhancing binding affinity and contributing to the compound's cytotoxic activity. ekb.egrsc.org
| Component | Example Moiety | Function/Role | Reference |
|---|---|---|---|
| Linker | Imino, Hydrazono | Connects core to hydrophobic substituents; length and nature affect activity. | ekb.egnih.gov |
| Ketohydrazinyl, Thiosemicarbazide | Multi-atom linkers influencing potency. | ekb.egnih.gov | |
| Alkynyl ether | Provided a rigid connection to a distal phenyl ring in potent BTK inhibitors. | nih.gov | |
| Acetamide | Forms a bridge to a glutamate tail in antifolate designs. | nih.gov | |
| Substituent | Phenyl, Substituted Phenyl | Occupies hydrophobic regions (I and II) of the ATP-binding site. | ekb.egrsc.orgnih.gov |
| Aliphatic/Tricyclic Rings | Serve as alternative hydrophobic groups to optimize binding. | ekb.egrsc.org |
Identification of Key Pharmacophoric Features for Target Binding
The design of potent inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold relies on a well-defined pharmacophore model derived from its structural similarity to adenine (B156593). nih.govresearchgate.net This model generally consists of several key features essential for effective binding to kinase active sites.
The core pharmacophoric features include:
The 1H-pyrazolo[3,4-d]pyrimidine core : This heterocyclic system acts as a bioisostere of the adenine ring of ATP. nih.govresearchgate.net It is designed to occupy the adenine binding region of the kinase and typically forms crucial hydrogen bonds with the hinge region of the enzyme. nih.govnih.govresearchgate.net
A Hydrophobic Head Group : This feature, often a substituted phenyl or an aliphatic structure, is positioned to occupy the hydrophobic region I of the ATP-binding site. nih.gov
A Linker Moiety : The linker connects the core to other substituents and is critical for making the necessary binding interactions and achieving the correct orientation within the active site. rsc.orgnih.gov
A Hydrophobic Tail : A second hydrophobic group, such as a phenyl ring, is often incorporated to occupy a separate hydrophobic region (region II), adding to the binding affinity. nih.gov
For other target classes, such as dihydrofolate reductase (DHFR), a different pharmacophore model has been proposed which includes the pyrazolo[3,4-d]pyrimidine core as a pteridine (B1203161) isostere, an acetamide linker to allow a specific "L" shape, a benzoyl group, and a glutamate tail to interact with the l-glutamic acid binding site. nih.gov
Rational Design Principles for Enhanced Potency and Selectivity
The development of advanced this compound derivatives is guided by rational design principles aimed at maximizing potency and selectivity while maintaining favorable drug-like properties. researchgate.net A primary strategy involves bioisosteric replacement, where the pyrazolo[3,4-d]pyrimidine nucleus is substituted for the core of a known inhibitor, such as the quinazoline (B50416) moiety in erlotinib (B232). ekb.egmdpi.com
Structure-based and receptor-based design are heavily employed, often facilitated by co-crystal structures of target proteins with bound inhibitors. researchgate.netresearchgate.net These structural insights allow for precise modifications to optimize interactions with the target, leading to enhanced potency and selectivity. researchgate.net Computational tools, including molecular docking and in silico ADMET (absorption, distribution, metabolism, elimination, and toxicity) prediction, are integral to this process. researchgate.netrsc.org These methods help prioritize candidates for synthesis and predict their pharmacokinetic profiles, guiding the optimization of the compounds' drug-like properties. researchgate.netrsc.org Furthermore, a pharmacophore fusion strategy has been used to combine features required for inhibiting multiple targets, leading to the design of dual inhibitors. bohrium.com
Prospective Applications in Preclinical Drug Discovery and Chemical Biology Research
Development of Next-Generation Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for diseases like cancer. rsc.orgnih.gov Its ability to function as an ATP-competitive inhibitor has led to the successful progression of several compounds into clinical trials, including the approved BTK inhibitor, ibrutinib. rsc.orgnih.gov The versatility of the scaffold allows for focused chemical modifications at various positions (N1, C3, C4, and C6) to achieve desired potency and selectivity against specific oncogenic kinase targets. rsc.orgnih.gov
Research has demonstrated that derivatives of this scaffold can effectively inhibit a range of kinases, including:
Epidermal Growth Factor Receptor (EGFR): New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, a key target in lung cancer. nih.gov For instance, compound 12b from one study showed an IC50 value of 0.016 µM against wild-type EGFR. nih.gov
Cyclin-Dependent Kinases (CDKs): The scaffold is used to design inhibitors of CDKs, such as CDK2, which are critical for cell cycle regulation and are often dysregulated in cancer. rsc.orgresearchgate.net One derivative, compound 14, demonstrated a potent IC50 of 0.057 µM against CDK2/cyclin A2. rsc.org
Bruton's Tyrosine Kinase (BTK): The scaffold is central to both approved and next-generation covalent inhibitors of BTK, a key target in B-cell malignancies. nih.govresearchgate.net
Other Kinases: The scaffold has been utilized to develop inhibitors for other important kinases such as Src kinase, p38-α kinase, and PI3Kδ. researchgate.netresearchgate.net
The development of these inhibitors often involves a bioisosteric replacement strategy, where the pyrazolo[3,4-d]pyrimidine core replaces the quinazoline (B50416) or adenine (B156593) moiety to fit into the ATP binding pocket of the target kinase. nih.gov The nitrogen atoms in the core are crucial for forming hydrogen bonds within the kinase hinge region, anchoring the inhibitor and leading to potent inhibition. nih.gov
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12b | EGFRWT | 0.016 | nih.gov |
| Compound 12b | EGFRT790M | 0.236 | nih.gov |
| Compound 14 | CDK2/cyclin A2 | 0.057 | rsc.org |
| Compound 13 | CDK2/cyclin A2 | 0.081 | rsc.org |
| Compound 15 | CDK2/cyclin A2 | 0.119 | rsc.org |
| Compound 11 | BTK | 0.00795 | nih.gov |
| Compound 16 | EGFR | 0.034 | rsc.org |
Lead Compound Identification for Anticancer Therapy
The pyrazolo[3,4-d]pyrimidine nucleus is a well-established pharmacophore for the discovery of novel anticancer agents. researchgate.netekb.eg Its derivatives have shown a wide spectrum of activity against numerous cancer cell lines by inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.govnih.govmdpi.com The anticancer potential stems from the scaffold's ability to interfere with various cellular pathways essential for tumor growth and survival. nih.govmdpi.com
Studies have identified numerous pyrazolo[3,4-d]pyrimidine derivatives with potent cytotoxic effects. For example:
A hit compound designated 1a demonstrated broad-spectrum anticancer activity, with an IC50 of 2.24 µM against the A549 lung cancer cell line, which was more potent than the positive control, doxorubicin (B1662922) (IC50 of 9.20 µM). nih.govmdpi.com This compound was found to induce apoptosis in A549 cells. nih.govmdpi.com
Newly synthesized derivatives linked to methoxybenzylidene moieties showed high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines, with IC50 values in the micromolar range. mdpi.com
Other derivatives have shown significant growth inhibition against leukemia, melanoma, renal, and breast cancer cell lines in the National Cancer Institute's 60-cell line screen. rsc.org
The mechanism of anticancer action is often linked to the inhibition of key enzymes like kinases, but can also involve other pathways such as the generation of reactive oxygen species (ROS) that lead to apoptosis. nih.gov The structural versatility of the pyrazolo[3,4-d]pyrimidine core allows medicinal chemists to fine-tune the molecules' properties to target specific cancer types or overcome drug resistance. nih.gov
Table 2: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 1a | A549 (Lung) | 2.24 | nih.govmdpi.com |
| Compound 1a | MCF-7 (Breast) | 42.3 | nih.gov |
| Compound 1d | MCF-7 (Breast) | 1.74 | nih.gov |
| Compound 12b | A549 (Lung) | 8.21 | nih.gov |
| Compound 12b | HCT-116 (Colon) | 19.56 | nih.gov |
| Compound 14 | HCT-116 (Colon) | 0.006 | rsc.org |
| Compound 15 | HCT-116 (Colon) | 0.007 | rsc.org |
| PP-31d | NCI-H460 (Lung) | 2 | nih.gov |
Exploration of Novel Antimicrobial and Antiviral Agents
Beyond their anticancer applications, pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising candidates for antimicrobial and antiviral agents. nih.govekb.eg Their structural similarity to purines, which are vital for the synthesis of nucleic acids in all living organisms, makes them attractive for targeting essential pathways in microbes and viruses. ekb.eg
Several studies have synthesized and evaluated series of pyrazolo[3,4-d]pyrimidines for their ability to inhibit the growth of various pathogens:
Antibacterial Activity: Derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net One study identified a compound, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, that exhibited superior antimicrobial activity compared to the standard antibiotics ampicillin (B1664943) and gentamicin. researchgate.net Some pyrazolo[3,4-d]pyrimidines have also shown a favorable synergistic effect when combined with antibiotics like ampicillin, suggesting they may work by increasing the pathogen's susceptibility to other drugs. nih.gov
Antifungal and Antiviral Activity: The scaffold has been investigated for its potential against fungi and viruses. rsc.orgekb.eg The ability of these compounds to act as adenosine (B11128) nucleoside analogs contributes to their potential in antiviral therapies. ekb.eg
The dual functionality of some pyrazolo[3,4-d]pyrimidine derivatives as both anticancer and antibacterial agents is particularly noteworthy. nih.gov This could be highly beneficial in treating cancer patients, who are often more susceptible to infections. nih.gov
Table 3: Antimicrobial Activity of a Selected Pyrazolo[3,4-d]pyrimidine Derivative
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Compound 7 | S. pneumonia, B. subtilis (Gram+) | Moderate to Outstanding | researchgate.net |
| (oxadiazole-2-thiol derivative) | P. aeruginosa, E. coli (Gram-) | Moderate to Outstanding | researchgate.net |
| A. fumigatus, C. albicans (Fungi) | Moderate to Outstanding | researchgate.net |
Utility as Chemical Probes for Biological Pathway Modulation
Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular pathways. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this role due to its ability to interact with a broad range of biological targets, especially kinases. researchgate.net
By designing specific derivatives, researchers can create potent and selective inhibitors for a particular kinase. These probes can then be used to:
Elucidate Kinase Function: By inhibiting a specific kinase in a cellular or in vivo model, researchers can observe the downstream effects and determine the kinase's role in various signaling pathways.
Validate Drug Targets: The use of a selective chemical probe can help validate whether inhibiting a specific enzyme has a therapeutic effect on a disease model before committing to a full-scale drug development program.
Modulate Pathways: These compounds can be used to turn specific biological pathways "on" or "off," allowing for detailed study of complex cellular processes. researchgate.net
For example, a pyrazolo[3,4-d]pyrimidine derivative named 1-NM-PP1 has been used as a chemical probe to study Protein Kinase D (PKD), helping to identify new, more potent inhibitors and understand their binding mechanisms. researchgate.net The adaptability of the scaffold allows for the creation of a diverse library of compounds that can be screened to find probes for a wide variety of biological targets. nih.gov
Non-Medicinal Applications (e.g., Corrosion Inhibition)
The utility of the pyrazolo[3,4-d]pyrimidine structure extends beyond biology into materials science, most notably in the field of corrosion inhibition. jmaterenvironsci.comresearchgate.net Corrosion is a major issue for industrial materials like mild steel, particularly in acidic environments. jmaterenvironsci.comimist.ma
Organic compounds containing heteroatoms (like nitrogen) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. jmaterenvironsci.comimist.ma Pyrazolo[3,4-d]pyrimidine derivatives are excellent candidates for this application due to the multiple nitrogen atoms and the aromatic π-electron system in their fused heterocyclic structure. imist.ma
Studies have shown that derivatives such as 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) can act as effective mixed-type inhibitors for mild steel in hydrochloric acid. jmaterenvironsci.comresearchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net The presence of the pyrazolo[3,4-d]pyrimidine ring system is crucial for this protective action.
Table 4: Corrosion Inhibition Efficiency of a Pyrazolo[3,4-d]pyrimidine Derivative
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| MPPP | Mild Steel | 1 M HCl | 10⁻³ M | 93 | jmaterenvironsci.comresearchgate.net |
| DPP | 904L Stainless Steel | 1 M H₃PO₄ | 10⁻³ M | 97.6 | imist.maresearchgate.net |
Future Research Directions and Emerging Trends
Discovery and Validation of New Molecular Targets
While significant research has focused on established targets, the versatility of the pyrazolo[3,4-d]pyrimidine scaffold necessitates the exploration of novel molecular targets to broaden its therapeutic applications.
Initial research has successfully identified several key targets for derivatives of this scaffold. Notably, they have been developed as potent inhibitors of protein kinases involved in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), both wild-type (EGFRWT) and mutant forms (EGFRT790M), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govnih.gov The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine (B156593) makes it an ideal candidate for competitive inhibition at the ATP-binding site of these kinases. mdpi.comnih.gov
Beyond kinases, microtubules have emerged as another validated target. Certain pyrazolo[4,3-d]pyrimidine derivatives, a related isomer, have been shown to inhibit tubulin polymerization, acting as microtubule targeting agents (MTAs). nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, a critical process for cell division in rapidly proliferating tumor cells. nih.gov
Future efforts are directed at identifying other kinases and cellular proteins that can be modulated by this scaffold. The broad-spectrum activity observed in some derivatives suggests that they may interact with multiple proteins. High-throughput screening and proteomic approaches are being employed to uncover these new targets, potentially expanding the use of these compounds to other therapeutic areas beyond oncology.
Table 1: Validated and Investigated Molecular Targets for Pyrazolo[3,4-d]pyrimidine Derivatives
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinase | EGFR (WT & T790M) | Cancer | nih.govnih.govnih.gov |
| Protein Kinase | VEGFR2 | Cancer (Anti-angiogenesis) | nih.govnih.gov |
| Protein Kinase | Topoisomerase-II (Top-II) | Cancer | nih.gov |
| Protein Kinase | Src | Cancer, Parasitic Disease | rsc.org |
| Protein Kinase | Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) | Toxoplasmosis | rsc.org |
| Cytoskeletal Protein | Tubulin (Colchicine Site) | Cancer | nih.gov |
| Chaperone Protein | TRAP1 | Cancer | mdpi.com |
Integration of Advanced Computational Methods with Experimental Design
The synergy between computational modeling and experimental synthesis is a powerful trend in modern drug discovery, and the development of pyrazolo[3,4-d]pyrimidine derivatives is no exception. In-silico techniques are being increasingly used to accelerate the design and optimization of potent and selective inhibitors.
Molecular docking studies are routinely used to predict the binding modes of novel pyrazolo[3,4-d]pyrimidine derivatives within the active sites of their target proteins, such as EGFR and TRAP1. nih.govmdpi.comresearchgate.net These studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new analogs with improved binding affinity. For instance, docking has been used to map the interactions of these compounds within the ATP binding pocket of EGFR, highlighting the importance of the pyrazolo[3,4-d]pyrimidine core in occupying the adenine binding region. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA), are employed to correlate the 3D structural features of compounds with their biological activity. rsc.org Such models have been successfully built for pyrazolo[3,4-d]pyrimidine derivatives targeting TgCDPK1 and Src, providing predictive tools to estimate the inhibitory potency of newly designed compounds. rsc.org These models generate contour maps that indicate regions where steric bulk or specific electrostatic properties may enhance or diminish activity, guiding further synthetic modifications. rsc.org
Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding modes over time. rsc.org This method has been used to validate docking results and understand the key residues that stabilize the interaction between the inhibitor and the target enzyme. rsc.org The integration of these computational approaches allows for a more rational, cost-effective, and efficient drug design cycle.
Exploration of Novel Synthetic Methodologies for Chemical Space Expansion
Expanding the chemical space around the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine core is critical for discovering new derivatives with enhanced potency, selectivity, and novel biological activities. Researchers are continuously exploring new synthetic routes to facilitate the diversification of this scaffold.
Current synthetic strategies often involve multi-step sequences starting from precursors like ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine (B124118) to construct the core pyrazole (B372694) ring system. nih.gov This is followed by cyclization to form the fused pyrimidine (B1678525) ring. nih.gov Diversification is typically achieved by introducing various substituents at different positions of the pyrazolo[3,4-d]pyrimidine nucleus. For example, nucleophilic substitution reactions are commonly used to introduce a variety of functional groups. One study reported the selective substitution of chlorine atoms on a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine precursor using methylamine, demonstrating how different reactive sites on the scaffold can be selectively functionalized. mdpi.com
Future research aims to develop more efficient and versatile synthetic methods. This includes exploring one-pot reactions and employing novel catalysts to streamline the synthesis process. The development of synthetic methods that allow for the introduction of a wide range of chemical moieties is essential for creating large and diverse compound libraries for high-throughput screening. capes.gov.brasianpubs.org These libraries are crucial for exploring new structure-activity relationships and identifying compounds with unique pharmacological profiles.
Mechanistic Elucidation of Broad-Spectrum Activities
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a key area of ongoing research. While kinase inhibition is a well-established mechanism, the broad-spectrum anticancer activity observed for many derivatives suggests a more complex mode of action.
Several studies have shown that potent pyrazolo[3,4-d]pyrimidine derivatives induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Mechanistic investigations have revealed that this is often accompanied by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. nih.govresearchgate.net For example, one potent EGFR inhibitor based on this scaffold was found to cause an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.govresearchgate.net
In addition to apoptosis, cell cycle arrest is another common mechanism. Flow cytometry analyses have demonstrated that these compounds can halt the progression of the cell cycle at various phases, such as the S and G2/M phases, thereby preventing cancer cell proliferation. nih.govnih.govresearchgate.net
Future research will focus on using systems biology approaches, including transcriptomics and proteomics, to obtain a global view of the cellular pathways modulated by these compounds. This will help to unravel the full spectrum of their mechanisms of action, identify potential resistance mechanisms, and discover synergistic combinations with other therapeutic agents.
Table 2: Investigated Cellular Mechanisms of Pyrazolo[3,4-d]pyrimidine Derivatives
| Mechanism | Specific Effect | Cell Line | Reference |
|---|---|---|---|
| Apoptosis Induction | Increased total apoptosis by 18.98-fold | MDA-MB-468 (Breast Cancer) | nih.gov |
| Apoptosis Induction | 8.8-fold increase in BAX/Bcl-2 ratio | A549 (Lung Cancer) | nih.govresearchgate.net |
| Cell Cycle Arrest | Arrest at S and G2/M phases | A549 (Lung Cancer) | nih.govresearchgate.net |
| Cell Cycle Arrest | Arrest at S phase | MDA-MB-468 (Breast Cancer) | nih.gov |
| Enzyme Modulation | 7.32-fold increase in Caspase-3 level | MDA-MB-468 (Breast Cancer) | nih.gov |
| Inhibition of Proliferation | Decreased expression of Ki67 | A549 (Lung Cancer) | mdpi.com |
| Inhibition of Cell Migration | Suppression of cancer cell migration | MCF-7 (Breast Cancer) | nih.gov |
Development of Multi-Targeting Agents
A significant trend in cancer therapy is the move towards multi-targeting agents, which can simultaneously inhibit multiple pathways involved in tumor growth and survival. The pyrazolo[3,4-d]pyrimidine scaffold is exceptionally well-suited for this strategy. nih.gov
Several research groups have successfully designed and synthesized pyrazolo[3,4-d]pyrimidine derivatives that act as dual or multi-target inhibitors. nih.gov A notable example is the development of compounds that potently inhibit both EGFR and VEGFR2. nih.gov This dual inhibition is highly desirable as it can simultaneously block tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR2), the process by which tumors form new blood vessels. One such compound was identified as a potent non-selective dual EGFR/VEGFR2 inhibitor with IC₅₀ values of 0.3 µM and 7.60 µM, respectively. nih.gov
The development of these multi-targeting agents is often supported by molecular docking studies, which help in designing molecules capable of fitting into the ATP-binding sites of different kinases. nih.gov The rationale is that by targeting multiple oncogenic drivers at once, it may be possible to achieve a more durable therapeutic response and overcome the drug resistance that often develops with single-target agents. Future work in this area will focus on designing agents with tailored polypharmacology, targeting specific combinations of kinases or other proteins implicated in particular cancer types.
Q & A
Q. How is 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine synthesized, and what purification methods are effective?
The synthesis typically involves glycosylation of the pyrazolo[3,4-d]pyrimidine core. For example:
- Coupling reactions : 4-Methoxy derivatives are synthesized using arylboronic acids (e.g., 4-chlorophenylboronic acid) under Suzuki-Miyaura conditions with Na₂CO₃ as a base, yielding 40–42% after purification via flash column chromatography and preparative RP-HPLC .
- Glycosylation : Reaction of 3-bromoallopurinol with protected ribose derivatives in DMF at 50°C, followed by deprotection with NaOMe/MeOH, achieves regioselective N1-glycosylation (51% yield over two steps) .
- Purification : Automated flash chromatography (2–20% MeOH in CH₂Cl₂) and RP-HPLC are standard for isolating nucleoside analogs .
Q. What spectroscopic techniques confirm the regiochemistry of glycosylation in pyrazolo[3,4-d]pyrimidine derivatives?
- ¹H-¹³C HMBC NMR : Absence of H1’-C3 coupling confirms N1-glycosylation, distinguishing it from N2/N5 isomers. For example, C3 in N1-glycosylated derivatives resonates at ~135 ppm, while C7a appears at ~148 ppm .
- ¹³C NMR shifts : N2 isomers show less pronounced upfield shifts for C3 compared to N1-glycosylated analogs .
Q. What in vitro models are used to evaluate antiparasitic activity, and what IC₅₀ values are observed?
- Toxoplasma gondii : Pyrazolopyrimidine analogs inhibit calcium-dependent protein kinase 1 (CDPK1), reducing CNS disease recurrence (IC₅₀ = 0.3–1.2 µM) .
- Trypanosoma cruzi : MRC-5SV2 cell-based assays with resazurin fluorescence (λex 550 nm, λem 590 nm) show IC₅₀ values <10 µM for pyrazolo[3,4-d]pyrimidine nucleosides .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution, and how are they addressed?
- Regiochemical ambiguity : Competing N1/N2 glycosylation occurs due to similar reactivities. Solutions include:
- Protecting group strategy : Using phase-transfer catalysis to alkylate N1 selectively before nucleophilic displacement of the methoxy group .
- Catalytic optimization : Pd(OH)₂/C under H₂ selectively reduces vinyl groups without affecting the pyrazolo core .
Q. How do structural modifications influence metabolic stability in liver microsomes?
- Phase I metabolism : Incubation with 0.5 mg/mL human liver microsomes and NADPH (1 mM) shows t½ values <30 min for unmodified derivatives. Stability improves with:
- Fluorination : Electron-withdrawing groups (e.g., 5-fluorobenzamide) reduce CYP450-mediated oxidation .
- UGT inhibition : Co-incubation with UDP-glucuronosyltransferase inhibitors (e.g., 700 µM ibuprofen) increases bioavailability .
Q. What synthetic routes optimize Suzuki-Miyaura cross-couplings for pyrazolo[3,4-d]pyrimidine derivatives?
-
Key conditions :
Parameter Optimal Value Catalyst Pd(PPh₃)₄ (5 mol%) Base Na₂CO₃ (2 eq) Solvent Dioxane/H₂O (4:1) Temperature 80°C, 12 hr -
Yields : 38–46% for aryl/heteroaryl boronic acids .
Q. How does molecular docking elucidate interactions with biological targets like protein kinases?
- Case study : 4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine binds to ATP pockets of CDK2 via:
- Hydrogen bonds : Between N7 and kinase backbone (distance: 2.1 Å).
- Hydrophobic contacts : Methylthio group interacts with Val18 and Ile10 residues .
- Validation : Kinetic assays (Kd = 12 nM) align with docking predictions .
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